5-Chloro-4-methoxy-2,1,3-benzoxadiazole
Description
5-Chloro-4-methoxy-2,1,3-benzoxadiazole is a heterocyclic compound featuring a benzoxadiazole core substituted with chlorine at position 5 and a methoxy group at position 4. Benzoxadiazole derivatives are notable for their electron-deficient aromatic systems, making them valuable in materials science, fluorescent probes, and medicinal chemistry . The chloro and methoxy substituents likely influence its electronic properties, solubility, and biological interactions, as inferred from related compounds.
Properties
CAS No. |
19155-72-7 |
|---|---|
Molecular Formula |
C7H5ClN2O2 |
Molecular Weight |
184.58 g/mol |
IUPAC Name |
5-chloro-4-methoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H5ClN2O2/c1-11-7-4(8)2-3-5-6(7)10-12-9-5/h2-3H,1H3 |
InChI Key |
RGWCOELADYGZAI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC2=NON=C21)Cl |
Canonical SMILES |
COC1=C(C=CC2=NON=C21)Cl |
Synonyms |
5-Chloro-4-methoxybenzofurazane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Benzoxadiazole Derivatives
5-Chloro-4-nitro-2,1,3-benzoxadiazole
- Structure : Nitro group at position 4 instead of methoxy.
- Properties : Higher logP (2.79) due to the nitro group’s electron-withdrawing nature, enhancing electrophilic reactivity. Molecular weight: 199.55 g/mol .
- Applications : Used as an electrophilic tag in protein labeling and enzyme inhibition studies.
4-Chloro-7-nitro-1,2,3-benzoxadiazole
- Structure : Chloro at position 4 and nitro at position 7.
- Applications : Acts as a glutathione S-transferase (GST) inhibitor, with studies showing its role in herbicide resistance mechanisms .
7-Nitro-1,2,3-benzoxadiazole (NBD)
- Structure : Nitro group at position 7.
- Applications : A polarity-sensitive fluorescent dye used in temperature and pH probes .
Benzothiadiazole Derivatives
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiadiazole Structure: Benzothiadiazole core with chloro and methoxy substituents.
4-Amino-5-chloro-2,1,3-benzothiadiazole Structure: Amino and chloro substituents. Applications: A pharmaceutical impurity related to the muscle relaxant Tizanidine .
Table 1: Key Properties of Benzoxadiazole and Related Compounds
*Estimated based on substituent contributions.
Key Findings:
- Substituent Effects: Nitro groups enhance electrophilic reactivity and fluorescence but reduce solubility (e.g., NBD derivatives ). Chloro substituents contribute to steric and electronic effects, influencing enzyme inhibition (e.g., GST inhibitors ).
Heterocycle Comparison :
Biological Activity :
- Nitro-substituted benzoxadiazoles are potent enzyme inhibitors (e.g., GST ), while methoxy derivatives may target microbial pathways .
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